molecular formula C25H29N5O2 B11416396 3-[4-(3-Methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]-N-[(4-methylphenyl)methyl]propanamide

3-[4-(3-Methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]-N-[(4-methylphenyl)methyl]propanamide

Cat. No.: B11416396
M. Wt: 431.5 g/mol
InChI Key: DSHWRRZKQRBBJW-UHFFFAOYSA-N
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Description

3-[4-(3-Methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]-N-[(4-methylphenyl)methyl]propanamide is a complex organic compound that belongs to the class of triazoloquinazolines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[4-(3-Methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]-N-[(4-methylphenyl)methyl]propanamide typically involves multi-step organic reactions The starting materials often include substituted anilines and aldehydes, which undergo cyclization and condensation reactions to form the triazoloquinazoline core

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.

Chemical Reactions Analysis

Types of Reactions

3-[4-(3-Methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]-N-[(4-methylphenyl)methyl]propanamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under various conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazoline oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

3-[4-(3-Methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]-N-[(4-methylphenyl)methyl]propanamide has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a therapeutic agent due to its unique structure and biological activity.

    Organic Synthesis: The compound serves as a building block for synthesizing more complex molecules.

    Material Science: It is explored for its potential use in creating new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-[4-(3-Methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]-N-[(4-methylphenyl)methyl]propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    Triazoloquinazolines: Compounds with similar triazoloquinazoline cores.

    Propanamides: Compounds with similar propanamide groups.

Uniqueness

What sets 3-[4-(3-Methylbutyl)-5-oxo-4H,5H-[1,2,4]triazolo[4,3-A]quinazolin-1-YL]-N-[(4-methylphenyl)methyl]propanamide apart is its unique combination of functional groups, which confer specific chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H29N5O2

Molecular Weight

431.5 g/mol

IUPAC Name

3-[4-(3-methylbutyl)-5-oxo-[1,2,4]triazolo[4,3-a]quinazolin-1-yl]-N-[(4-methylphenyl)methyl]propanamide

InChI

InChI=1S/C25H29N5O2/c1-17(2)14-15-29-24(32)20-6-4-5-7-21(20)30-22(27-28-25(29)30)12-13-23(31)26-16-19-10-8-18(3)9-11-19/h4-11,17H,12-16H2,1-3H3,(H,26,31)

InChI Key

DSHWRRZKQRBBJW-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CCC2=NN=C3N2C4=CC=CC=C4C(=O)N3CCC(C)C

Origin of Product

United States

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